![molecular formula C15H16N6OS B2363413 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 1060202-82-5](/img/structure/B2363413.png)

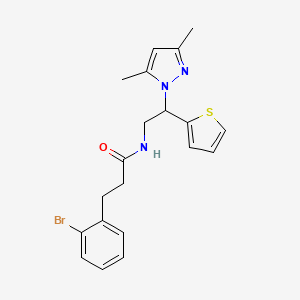

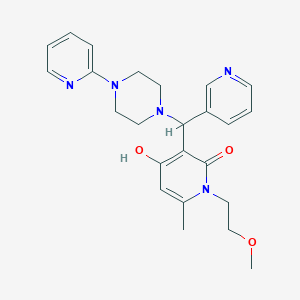

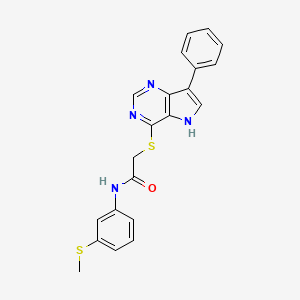

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicinal Chemistry

The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds with potential medicinal applications. Specifically, this compound has been investigated for its c-Met inhibition properties. The c-Met receptor tyrosine kinase plays a crucial role in cell signaling and is implicated in various cancers. Inhibition of c-Met has emerged as a promising therapeutic strategy, and compounds like our target have been studied for their ability to modulate this pathway .

GABA A Modulation

GABA A receptors are essential for inhibitory neurotransmission in the central nervous system. Some derivatives of our compound have demonstrated allosteric modulating activity on GABA A receptors. Understanding their effects on these receptors could have implications for anxiety, epilepsy, and other neurological conditions .

Fluorescent Probes

Certain 1,2,3-triazole-fused pyrazines and pyridazines, including our compound, have been employed as fluorescent probes . These molecules can selectively bind to specific targets within cells, allowing researchers to visualize cellular processes and study biological phenomena. Their use as imaging agents contributes to both basic research and diagnostics .

Polymer Building Blocks

Researchers have incorporated these heterocyclic compounds into polymer structures for applications such as solar cells. By integrating them into polymer matrices, scientists aim to enhance the efficiency of energy conversion devices. The unique properties of these fused heterocycles contribute to the performance of such materials .

BACE-1 Inhibition

The compound has also demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which play a role in Alzheimer’s disease. Investigating its inhibitory effects on BACE-1 may provide insights into potential therapeutic interventions for neurodegenerative disorders .

High-Energy Compounds

Interestingly, the compound exhibits high thermal stability, with a decomposition temperature higher than that of 2,4,6-trinitrotoluene (TNT). This property makes it relevant for applications in high-energy materials .

Mechanism of Action

Target of Action

The compound, also known as 2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide, primarily targets the c-Met protein kinase . The c-Met protein kinase plays a crucial role in cellular growth, survival, and migration .

Mode of Action

The compound interacts with its target, the c-Met protein kinase, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction is responsible for the improved activity of the compound .

Biochemical Pathways

The compound affects the c-Met signaling pathway , which is involved in cell growth and survival . By inhibiting the c-Met protein kinase, the compound can disrupt this pathway and its downstream effects .

Result of Action

The compound’s action results in the inhibition of the c-Met protein kinase , leading to a disruption in cell growth and survival . This can have significant effects at the molecular and cellular levels .

properties

IUPAC Name |

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-21-14-13(19-20-21)15(18-10-17-14)23-9-12(22)16-8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXVYALNUZZJLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)SCC(=O)NCCC3=CC=CC=C3)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363333.png)

![4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2363339.png)

![6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)